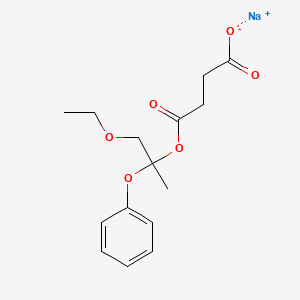
1-(Methanesulfonyl)-2-phenyl-3-(propan-2-ylidene)diaziridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Methanesulfonyl)-2-phenyl-3-(propan-2-ylidene)diaziridine is an organic compound that belongs to the class of diaziridines Diaziridines are three-membered nitrogen-containing heterocycles that are known for their unique chemical properties and reactivity
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Methanesulfonyl)-2-phenyl-3-(propan-2-ylidene)diaziridine typically involves the reaction of methanesulfonyl chloride with a suitable diaziridine precursor under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness, efficiency, and safety. Continuous flow reactors and automated systems may be employed to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions
1-(Methanesulfonyl)-2-phenyl-3-(propan-2-ylidene)diaziridine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The methanesulfonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines.
Applications De Recherche Scientifique
1-(Methanesulfonyl)-2-phenyl-3-(propan-2-ylidene)diaziridine has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and biological pathways.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It may be used in the development of new materials, such as polymers or coatings, due to its reactive nature.
Mécanisme D'action
The mechanism of action of 1-(Methanesulfonyl)-2-phenyl-3-(propan-2-ylidene)diaziridine involves its interaction with molecular targets through its reactive functional groups. The methanesulfonyl group can participate in nucleophilic or electrophilic reactions, while the diaziridine ring can undergo ring-opening reactions. These interactions can affect various molecular pathways, depending on the specific context of its use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-(Methanesulfonyl)-2-phenyl-3-(propan-2-ylidene)cyclopentane
- 1-(Methanesulfonyl)-2-phenyl-3-(propan-2-ylidene)cyclohexane
Uniqueness
1-(Methanesulfonyl)-2-phenyl-3-(propan-2-ylidene)diaziridine is unique due to its three-membered diaziridine ring, which imparts distinct chemical properties compared to other similar compounds
Propriétés
Numéro CAS |
62962-27-0 |
|---|---|
Formule moléculaire |
C11H14N2O2S |
Poids moléculaire |
238.31 g/mol |
Nom IUPAC |
1-methylsulfonyl-2-phenyl-3-propan-2-ylidenediaziridine |
InChI |
InChI=1S/C11H14N2O2S/c1-9(2)11-12(13(11)16(3,14)15)10-7-5-4-6-8-10/h4-8H,1-3H3 |
Clé InChI |
GWJVGJFXQIXEQL-UHFFFAOYSA-N |
SMILES canonique |
CC(=C1N(N1S(=O)(=O)C)C2=CC=CC=C2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-(Methylsulfanyl)-1,3-diphenyl-1H-pyrimido[5,4-e][1,3,4]thiadiazine](/img/structure/B14502392.png)

![2-(3-Methyl-3,8-diazabicyclo[3.2.1]octan-8-yl)ethyl 4-aminobenzoate](/img/structure/B14502406.png)
![1-[(Naphthalen-1-yl)amino]-3-(2-phenoxyethoxy)propan-2-ol](/img/structure/B14502413.png)
![1,3-Di-tert-butyl-5-[(phenylsulfanyl)methyl]benzene](/img/structure/B14502423.png)

![6-Decyl-7-oxabicyclo[4.1.0]heptan-2-one](/img/structure/B14502435.png)




![2-{[(Prop-2-yn-1-yl)amino]methyl}phenol](/img/structure/B14502464.png)

![2,2,3,3-Tetramethylbicyclo[2.2.0]hexane](/img/structure/B14502468.png)
